molecular formula C27H27ClN2O6 B11641859 (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11641859
M. Wt: 511.0 g/mol
InChI Key: ZXJUNQDJGPVLKM-UHFFFAOYSA-N
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Description

The compound (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of multiple aromatic rings and methoxy groups, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions:

    Methanone formation: The final step involves the formation of the methanone group by reacting the intermediate compound with a suitable carbonyl source, such as an aldehyde or ketone, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization, chromatography, or distillation may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

The compound (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Research: It serves as a model compound for studying the reactivity and stability of pyrazole derivatives.

    Industrial Applications: The compound may be explored for its use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors on cell surfaces, leading to changes in cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone: Similar structure but with one less methoxy group on the aromatic ring.

    (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of (5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone lies in its specific arrangement of aromatic rings and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H27ClN2O6

Molecular Weight

511.0 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C27H27ClN2O6/c1-32-22-11-8-17(12-23(22)33-2)20-15-21(16-6-9-19(28)10-7-16)30(29-20)27(31)18-13-24(34-3)26(36-5)25(14-18)35-4/h6-14,21H,15H2,1-5H3

InChI Key

ZXJUNQDJGPVLKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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